molecular formula C7H6F2N2O2 B2913965 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid CAS No. 2229312-67-6

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2913965
CAS No.: 2229312-67-6
M. Wt: 188.134
InChI Key: CILSPRXKPRJHHU-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions and a carboxylic acid group at the 5-position of the pyrazole core. This structure combines the metabolic stability conferred by fluorine atoms with the conformational rigidity of the cyclopropane ring, making it a promising candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)3-5(7)11-4(6(12)13)1-2-10-11/h1-2,5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILSPRXKPRJHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229312-67-6
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene with difluorocarbene, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .

Industrial production methods for this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring also plays a crucial role in the compound’s overall activity by providing a stable and versatile scaffold for interactions with biological targets .

Comparison with Similar Compounds

Substituent Variations in Pyrazole Carboxylic Acids

The table below compares key structural and physicochemical properties of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid with analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Fluorine Content Key References
This compound (Target Compound) 2,2-Difluorocyclopropyl at N1; COOH at C5 C7H6F2N2O2 200.14 (estimated) 2 F atoms
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 2-Fluorophenyl at N1; COOH at C5 C16H11FN2O2 282.27 1 F atom
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid Cyclopropylmethyl at N1; COOH at C5 C12H12N2O2S 248.30 0 F atoms
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid Difluoromethyl at N1; COOH at C3 C6H6F2N2O2 176.12 2 F atoms
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 943107-51-5) 2,2-Difluoroethyl at N1; COOH at C3 C7H8F2N2O2 190.15 2 F atoms

Key Structural and Functional Differences

Substituent Position and Fluorination: The target compound features a difluorocyclopropyl group at the N1 position, which introduces both steric bulk and electronic effects due to the electron-withdrawing fluorine atoms.

Biological and Physicochemical Implications: The difluorocyclopropyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., cyclopropylmethyl-substituted compound, 248.30 g/mol) . Fluorinated ethyl substituents (e.g., 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid) may enhance solubility in polar solvents but lack the strain energy of cyclopropane, which can influence binding affinity .

Synthetic Challenges: Synthesis of the difluorocyclopropyl moiety may require specialized reagents (e.g., fluorinated cyclopropanation agents), as seen in related compounds like ethyl 2-(2,2-difluorocyclopropyl)acetate .

Biological Activity

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid is a compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

  • Chemical Formula : C7_7H6_6F2_2N2_2O2_2
  • Molecular Weight : 188.13 g/mol

Structural Characteristics

The compound features a difluorocyclopropyl group and a pyrazole ring, which contribute to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various biological applications.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The difluorocyclopropyl moiety enhances binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The pyrazole ring serves as a stable scaffold for interactions with these targets.

Enzyme Inhibition

Recent studies indicate that derivatives of this compound exhibit inhibitory activity against various enzymes. For instance, compounds derived from this structure have shown promising results as inhibitors of neuraminidase (NA), with some derivatives achieving inhibition percentages as high as 72% at concentrations of 10 μM .

Structure-Activity Relationships (SAR)

The SAR analysis suggests that substituents on the pyrazole ring significantly influence biological activity. For example:

  • Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated increased inhibitory potency.
  • The presence of bulky groups at the N-1 position of the pyrazole moiety has been correlated with enhanced NA inhibitory activity .

Case Study 1: Neuraminidase Inhibitors

A study focused on synthesizing and evaluating derivatives of this compound for neuraminidase inhibition revealed that certain modifications led to significant increases in inhibitory potency. In particular, compound 12c, featuring a 4-fluorophenyl group, exhibited the highest activity with an inhibition percentage of 56.45% .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of pyrazole derivatives, including those based on this compound. Results indicated that some derivatives displayed notable antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Comparative Analysis

CompoundInhibition ActivityKey Features
12c 56.45% at 10 μM4-Fluorophenyl substituent
12b Similar to 12c Cyclohexylmethyl group
24b 60.91% at 10 μM2-Methylphenyl substituent

This table summarizes the inhibitory activities of selected derivatives, highlighting how structural variations impact biological effectiveness.

Q & A

Q. What are the standard synthetic methodologies for synthesizing 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

The synthesis of pyrazole-carboxylic acid derivatives often involves cyclocondensation of precursors such as substituted hydrazines and β-keto esters. For example, ethyl acetoacetate and phenylhydrazine can undergo cyclocondensation to form pyrazole esters, followed by hydrolysis to yield carboxylic acids . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts like Pd(PPh₃)₄ for cross-coupling reactions) is critical for regioselectivity and yield . Intermediates are characterized using melting point analysis, IR, NMR, and mass spectrometry to confirm structural integrity and purity .

Q. How should researchers handle and store this compound to ensure stability?

Fluorinated compounds are sensitive to moisture and thermal degradation. Storage recommendations include sealing the compound in dry containers under inert gas (e.g., nitrogen) and maintaining room temperature or lower. Safety data sheets for analogous fluorinated pyrazoles emphasize avoiding prolonged exposure to air and light, with handling conducted in ventilated fume hoods using PPE .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral discrepancies resolved?

Combined spectroscopic methods—IR for functional group identification (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR for substituent positioning, and HRMS for molecular weight confirmation—are standard. Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated NMR shifts) may arise from solvent effects or conformational flexibility. Cross-validation with X-ray crystallography or computational modeling is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the 2,2-difluorocyclopropyl moiety be addressed?

Regioselective functionalization of the pyrazole ring requires careful control of reaction kinetics and steric/electronic effects. For example, Suzuki-Miyaura coupling with boronic acids under controlled Pd catalysis can selectively modify the pyrazole C-4 position. Solvent polarity (e.g., degassed DMF/water mixtures) and base selection (e.g., K₃PO₄) also influence cross-coupling efficiency . Computational pre-screening of transition states (via DFT) may guide reagent selection .

Q. What strategies are employed to resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

Discrepancies in SAR often stem from impurities, stereochemical variations, or assay-specific artifacts. Rigorous purification (e.g., HPLC, recrystallization) and enantiomeric resolution (via chiral chromatography) are essential. Biological evaluations should include positive controls (e.g., known inhibitors) and dose-response curves to validate activity trends. For fluorinated analogs, fluorine’s electronegativity and steric effects must be correlated with target binding affinity .

Q. How can computational modeling predict the reactivity of the difluorocyclopropyl group in medicinal chemistry applications?

Density Functional Theory (DFT) simulations can model the electronic effects of the difluorocyclopropyl group, such as its influence on ring strain and dipole moments. Molecular docking studies assess interactions with biological targets (e.g., enzymes or receptors), while MD simulations evaluate conformational stability in solvated environments. These models guide synthetic prioritization of derivatives with optimal pharmacokinetic profiles .

Q. What are the key considerations for scaling up the synthesis of this compound while maintaining eco-friendly practices?

Green chemistry principles recommend replacing hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and optimizing catalyst loading to reduce heavy metal waste. Flow chemistry systems improve heat/mass transfer for exothermic reactions involving fluorinated intermediates. Life-cycle assessment (LCA) tools evaluate the environmental footprint of scaled processes .

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